molecular formula C9H8N2O2S B11893628 Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate

Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate

Cat. No.: B11893628
M. Wt: 208.24 g/mol
InChI Key: UMDZOCNUOHNFKB-UHFFFAOYSA-N
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Description

Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that belongs to the thienopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate typically involves a multi-step process. One common method includes the palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with various bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are frequently used.

    Substitution: Reagents like bromonitrobenzenes are used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted thienopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of tumor cell growth and other therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for drug development .

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)5-4-14-6-2-3-11-8(10)7(5)6/h2-4H,1H3,(H2,10,11)

InChI Key

UMDZOCNUOHNFKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC2=C1C(=NC=C2)N

Origin of Product

United States

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